Sarmentosin epoxide

Description

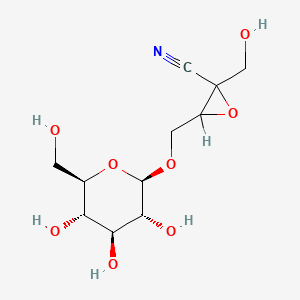

Structure

2D Structure

3D Structure

Properties

CAS No. |

81907-02-0 |

|---|---|

Molecular Formula |

C11H17NO8 |

Molecular Weight |

291.25 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile |

InChI |

InChI=1S/C11H17NO8/c12-3-11(4-14)6(20-11)2-18-10-9(17)8(16)7(15)5(1-13)19-10/h5-10,13-17H,1-2,4H2/t5-,6?,7-,8+,9-,10-,11?/m1/s1 |

InChI Key |

MGWCXJDKHMCXRL-YMGPVYFXSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2C(O2)(CO)C#N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways of Sarmentosin Epoxide

Elucidation of Precursor Amino Acids (e.g., L-Isoleucine)

The structural characteristics of sarmentosin (B1681476) epoxide suggest it is derived from the amino acid L-isoleucine. nih.gov This is supported by biosynthetic studies on related cyanogenic and nitrile glucosides. For instance, in Lotus japonicus, radiolabeling experiments have demonstrated that L-isoleucine is the precursor for lotaustralin (B1675156), rhodiocyanoside A, and rhodiocyanoside D, while the structurally similar linamarin (B1675462) is derived from L-valine. nih.gov The shared structural motifs between these compounds and sarmentosin epoxide strongly point to L-isoleucine as its primary building block. nih.govresearchgate.net The biosynthetic pathways for these related compounds often utilize the same enzymes, which can act on both isoleucine and valine-derived intermediates. mdpi.com

Enzymatic Steps in this compound Biosynthesis

The biosynthesis of cyanogenic glucosides, and by extension nitrile glucosides like this compound, is a highly channeled process catalyzed by a sequence of enzymes. nih.govresearchgate.net This pathway typically involves two key types of enzymes: cytochrome P450s and glucosyltransferases. nih.govresearchgate.net

The initial committed step in the biosynthesis of many cyanogenic glucosides is the conversion of an amino acid to its corresponding aldoxime, a reaction catalyzed by a cytochrome P450 enzyme from the CYP79 family. nih.govoup.comnih.gov These enzymes are multifunctional, catalyzing a two-step N-hydroxylation of the amino acid, followed by dehydration and decarboxylation to form the aldoxime. researchgate.net For example, in L. japonicus, CYP79D3 and CYP79D4 are responsible for converting L-isoleucine and L-valine to their respective aldoximes. nih.gov

Following the formation of the aldoxime, another cytochrome P450, often from the CYP71 or CYP736 family, converts the aldoxime into a cyanohydrin. oup.com The specific P450s involved in the subsequent epoxidation step that transforms a precursor into this compound have not been definitively identified but are a subject of ongoing research. It is hypothesized that a precursor with a double bond, such as sarmentosin, is converted to this compound. researchgate.net

The final step in the biosynthesis of these glucosides is the stabilization of the often-labile cyanohydrin or a related intermediate through glucosylation. researchgate.netoup.com This reaction is catalyzed by a UDP-glucosyltransferase (UGT). nih.govresearchgate.net This enzymatic step is crucial as it renders the molecule more stable and water-soluble. While the specific UGT involved in this compound biosynthesis is not yet characterized, it is expected to belong to the large family of glucosyltransferases known to act on a variety of plant secondary metabolites. nih.govresearchgate.nettandfonline.com

Role of Cytochrome P450 Enzymes (e.g., CYP79 Family)

Genetic Basis and Gene Cluster Analysis for this compound Production

The genes encoding the biosynthetic pathway for cyanogenic glucosides are often organized in gene clusters. nih.gov This co-localization facilitates the coordinated regulation and expression of the pathway enzymes. theses.cz For example, in the burnet moth Zygaena filipendulae, the genes for the two cytochrome P450s (CYP405A2 and CYP332A3) and the glucosyltransferase (UGT33A1) involved in linamarin and lotaustralin biosynthesis are clustered together. researchgate.netnih.govscispace.com While a specific gene cluster for this compound has not been identified, it is likely that its biosynthetic genes are similarly organized, given the common evolutionary pressures on these defense-related pathways.

Comparative Biosynthetic Studies and Convergent Evolution (Plants vs. Arthropods)

The ability to produce cyanogenic glucosides has evolved independently in both plants and arthropods, a classic example of convergent evolution. researchgate.netnih.govscispace.com In both kingdoms, the biosynthetic pathway follows a similar sequence: an amino acid is converted to an aldoxime by a cytochrome P450, which is then further processed by another P450 to a cyanohydrin, and finally glucosylated by a UGT. researchgate.netresearchgate.netnih.govscispace.com Despite the functional similarities, the enzymes themselves have evolved from different ancestral proteins in plants and insects. scispace.com Phylogenetic analysis shows that the P450s and UGTs from insects cluster with other insect enzymes, not with their functional counterparts in plants. scispace.com This demonstrates that plants and insects have independently recruited and adapted enzymes from their own lineages to create a similar chemical defense mechanism. researchgate.netnih.govscispace.com this compound itself has been identified in both plants like Sedum cepaea and in Parnassius butterflies, suggesting a similar evolutionary convergence may apply to its biosynthesis. vulcanchem.comresearchgate.net

Metabolic Regulation and Environmental Influences on Biosynthesis

The production of cyanogenic glucosides, and likely this compound, is tightly regulated and influenced by various internal and external factors.

Metabolic Regulation:

Developmental Stage: The concentration of cyanogenic glucosides can vary significantly with the developmental stage of the plant. For example, in L. japonicus, the highest cyanide potential is found in young seedlings and the apical leaves of mature plants. nih.gov

Diurnal Rhythm: The biosynthesis and turnover of cyanogenic glucosides can follow a diurnal cycle. Studies in cassava have shown that the synthesis of linamarin is controlled at both the transcript and protein levels, with significant turnover occurring during the day and resynthesis at night. nih.gov This suggests that these compounds may also serve as a storage form of nitrogen that can be mobilized when needed. nih.gov

Environmental Influences:

Nitrogen Availability: As nitrogen-containing compounds, the biosynthesis of cyanogenic glucosides is often dependent on nitrogen supply. Reduced nitrogen availability in the soil can lead to a decrease in the concentration of these compounds in plants. nih.govagriculturejournals.cz Conversely, nitrogen fertilization can induce their synthesis. dntb.gov.ua

Light: Light intensity can affect the allocation of resources to defense compounds. For instance, shading has been shown to decrease the concentration of the cyanogenic glucoside prunasin (B192207) in Eucalyptus cladocalyx. researchgate.net In flax seedlings, white light enhanced the content of cyanoglucosides in a dose-dependent manner. researchgate.net

Temperature: Temperature can also influence the levels of cyanogenic glucosides. In flax seedlings, the content of these compounds increased with temperature, reaching a peak at 30°C. researchgate.net

Drought: Drought stress can affect the concentration of cyanogenic glucosides, although the response can be species-dependent. nih.govresearchgate.net

Interactive Data Table: Enzymes in Cyanogenic and Nitrile Glucoside Biosynthesis

| Enzyme Family | Specific Enzyme Example | Organism | Precursor | Product | Reference |

| Cytochrome P450 (CYP79) | CYP79D3/CYP79D4 | Lotus japonicus | L-Isoleucine/L-Valine | Isoleucine-oxime/Valine-oxime | nih.gov |

| Cytochrome P450 (CYP79) | CYP79A1 | Sorghum bicolor | L-Tyrosine | p-hydroxyphenylacetaldoxime | nih.gov |

| Cytochrome P450 (CYP71) | CYP71E7 | Manihot esculenta (Cassava) | Aldoxime | Cyanohydrin | science.gov |

| Cytochrome P450 (CYP405) | CYP405A2 | Zygaena filipendulae (Burnet moth) | Valine/Isoleucine | Corresponding oximes | scispace.com |

| Cytochrome P450 (CYP332) | CYP332A3 | Zygaena filipendulae (Burnet moth) | Oxime | Cyanohydrin | scispace.com |

| Glucosyltransferase (UGT) | UGT33A1 | Zygaena filipendulae (Burnet moth) | Linamarin/Lotaustralin precursor | Linamarin/Lotaustralin | researchgate.netscispace.com |

Chemical Synthesis and Analog Design for Sarmentosin Epoxide Research

Strategies for Total Synthesis of Sarmentosin (B1681476) Epoxide

The total synthesis of a complex natural product like Sarmentosin epoxide, a cyanogenic glycoside featuring a sensitive epoxide ring, requires careful strategic planning. Key challenges include the stereocontrolled construction of the epoxide and the formation of the glycosidic linkage without degrading the labile aglycone.

A plausible retrosynthetic analysis for this compound would disconnect the molecule at the glycosidic bond, a common strategy in carbohydrate chemistry. This reveals a protected glucose derivative (the glycosyl donor) and the aglycone, which is a functionalized epoxide (the glycosyl acceptor).

The primary retrosynthetic disconnections are:

Glycosidic Bond Disconnection: This is the most logical initial step, separating the complex molecule into the sugar portion and the aglycone. This simplifies the synthetic problem into the preparation of two less complex fragments.

Epoxide Formation: The aglycone can be disconnected via an epoxidation reaction, leading back to a corresponding allylic alcohol. This precursor is a key intermediate for establishing the required stereochemistry.

Carbon-Carbon Bond Formation: The carbon skeleton of the allylic alcohol precursor can be assembled from smaller, simpler starting materials using standard C-C bond-forming reactions.

This leads to a convergent synthesis plan where the glucose derivative and the aglycone are prepared separately and then coupled in a late-stage glycosylation reaction.

| Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Transformations | | :--- | :--- | | Disconnection Point | Forward Synthetic Transformation | | Glycosidic Linkage | Glycosylation (e.g., Schmidt, Koenigs-Knorr) | | Epoxide Ring | Stereoselective Epoxidation (e.g., Sharpless AE) | | Aglycone C-C Bonds | Aldol reaction, Wittig reaction, or Grignard addition |

The stereochemistry of the epoxide ring is critical to the identity and activity of this compound. Modern synthetic chemistry offers powerful methods for the stereoselective formation of epoxides. For a precursor containing an allylic alcohol, the Sharpless Asymmetric Epoxidation (AE) is an exceptionally effective method. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) to deliver the epoxide oxygen to one specific face of the double bond, depending on whether (+)-DET or (-)-DET is used. This approach would allow for precise control over the stereocenter at the epoxide.

Another strategy involves the dihydroxylation of the double bond using Sharpless Asymmetric Dihydroxylation (AD), followed by a two-step procedure to convert the resulting diol into an epoxide with a defined stereochemistry.

An enantioselective synthesis ensures that only the desired enantiomer of this compound is produced. This is crucial as different enantiomers of a chiral molecule often have vastly different biological activities. The enantioselectivity of the total synthesis can be established by using a chiral starting material (chiral pool synthesis) or by employing a chiral catalyst or reagent during a key step.

The use of Sharpless Asymmetric Epoxidation or Asymmetric Dihydroxylation, as mentioned previously, are prime examples of catalyst-controlled enantioselective reactions. sakura.ne.jp These methods create the chiral centers on the aglycone with high enantiomeric excess. The enantioselective synthesis of related complex natural products often relies on such robust and predictable transformations to build stereochemically rich structures. nih.gov

| Table 2: Comparison of Enantioselective Epoxidation Strategies | | :--- | :--- | :--- | | Method | Key Reagents | Key Feature | | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | Predictable facial selectivity on allylic alcohols. sakura.ne.jp | | Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) complex, oxidant (e.g., NaOCl) | Effective for cis-disubstituted and trisubstituted olefins. | | Shi Epoxidation | Fructose-derived chiral ketone, Oxone | Metal-free oxidation, particularly for trans-disubstituted and trisubstituted olefins. |

Stereoselective Approaches to Epoxide Moiety Formation

Synthesis of this compound Derivatives and Analogs

Creating derivatives and analogs of this compound is essential for structure-activity relationship (SAR) studies. These studies help to identify which parts of the molecule are essential for its biological effects and can guide the design of new compounds with improved potency or different properties.

Rational design involves making specific, planned modifications to the molecule's structure to probe its function. For this compound, key sites for modification include the epoxide ring, the nitrile group, and the glucose moiety.

Potential modifications include:

Epoxide Ring Opening: The epoxide is a reactive functional group. Opening it with various nucleophiles (e.g., water, alcohols, amines) would produce a library of diol derivatives, allowing researchers to test the importance of the intact epoxide for biological activity.

Modification of the Sugar: The glucose unit could be replaced with other sugars (e.g., mannose, galactose) or simplified acyclic tethers to determine the role of the carbohydrate in molecular recognition and solubility.

Nitrile Group Alteration: The cyanohydrin functionality is responsible for the release of cyanide. vulcanchem.com This group could be hydrolyzed to the corresponding carboxylic acid or amide to create non-cyanogenic analogs, which would be valuable tools for studying the other potential biological effects of the molecular scaffold without the complication of cyanide toxicity.

Semi-synthesis, which uses a readily available natural product as a starting material, is often more efficient than total synthesis. The logical precursor for a semi-synthesis of this compound is Sarmentosin itself. researchgate.net Sarmentosin is structurally identical to this compound, except that it possesses a double bond where the epoxide is located. mdpi.com

The key transformation in this semi-synthetic route would be the stereoselective epoxidation of the double bond in Sarmentosin. Using a method like the Sharpless Asymmetric Epoxidation on the allylic alcohol system within the Sarmentosin structure would be a direct and effective way to install the epoxide with the correct stereochemistry, completing the synthesis in a single, high-value step from an advanced natural precursor.

Rational Design for Structural Modification

Development of Synthetic Precursors and Intermediates

While this compound is a known natural product, its total chemical synthesis is not extensively documented in publicly available literature. The generation of this molecule in a laboratory setting presents a significant challenge due to the presence of multiple stereocenters, a strained epoxide ring, and a glycosidic linkage. The development of a synthetic strategy would therefore rely on modern, stereoselective chemical reactions to construct the key structural motifs of the molecule. The discussion of precursors and intermediates is based on established synthetic methodologies that are highly applicable to the synthesis of this compound and structurally related compounds.

The biosynthesis of this compound originates from the amino acid L-isoleucine, providing a foundational clue for a potential synthetic pathway. scribd.comresearchgate.net A plausible synthetic approach would involve the initial construction of an achiral alkene precursor that contains the core carbon skeleton, followed by stereoselective reactions to introduce the required chirality, and finally, glycosylation to attach the sugar moiety.

Key Synthetic Intermediates and Precursors

A logical retrosynthetic analysis suggests that two key intermediates are crucial for the synthesis: a chiral epoxy alcohol and a suitable glucose donor. The synthesis of the chiral aglycone (the non-sugar portion) is the most challenging aspect.

A critical step in forming the chiral core of the this compound aglycone would be the use of an asymmetric dihydroxylation reaction. The Sharpless Asymmetric Dihydroxylation is a powerful and highly predictable method for converting a prochiral alkene into a chiral vicinal diol with high enantioselectivity. mdpi.comwikidoc.org This reaction typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which are commercially available as part of mixtures known as AD-mix-α and AD-mix-β, respectively. wikidoc.org

For instance, a precursor such as an unsaturated nitrile could undergo dihydroxylation to install the two adjacent hydroxyl groups with a specific stereochemistry. This resulting chiral diol is a pivotal intermediate.

Following the formation of the diol, the next key transformation is the formation of the epoxide ring. This is typically achieved through a two-step process. First, one of the hydroxyl groups of the diol is selectively converted into a good leaving group, for example, by reacting it with tosyl chloride to form a tosylate. Subsequent treatment with a base would cause the second hydroxyl group to act as an internal nucleophile, attacking the carbon bearing the tosylate and displacing it in an intramolecular S_N2 reaction to form the strained three-membered epoxide ring. mt.com This sequence ensures that the stereochemistry established during the dihydroxylation step is transferred to the final epoxide product. The synthesis of the epoxide fragment of the antibiotic azinomycin has been successfully achieved using a similar strategy involving Sharpless asymmetric dihydroxylation followed by cyclization. thieme-connect.comrsc.org

The final stage of the synthesis would involve the glycosylation of the synthesized chiral epoxide aglycone with a protected glucose derivative. This step would form the β-glycosidic bond, linking the sugar to the aglycone to yield the final this compound molecule.

The table below summarizes the plausible key intermediates and the established synthetic methods for their preparation in a hypothetical total synthesis of this compound.

| Precursor | Key Intermediate | Synthetic Method | Purpose |

|---|---|---|---|

| Unsaturated Alkene/Nitrile | Chiral Vicinal Diol | Sharpless Asymmetric Dihydroxylation | To establish the core stereochemistry of the molecule with high enantioselectivity. mdpi.com |

| Chiral Vicinal Diol | Chiral Epoxide (Aglycone) | Tosylation and Intramolecular Cyclization | To form the strained epoxide ring while retaining the established stereochemistry. mt.com |

| Chiral Epoxide & Protected Glucose | This compound | Glycosylation | To attach the glucose moiety via a β-glycosidic linkage. |

This strategic approach, leveraging powerful and well-understood reactions, provides a clear pathway for the development of the necessary precursors and intermediates for the laboratory synthesis of this compound.

Preclinical Investigation of Biological Activities of Sarmentosin Epoxide

Antihepatotoxic Research and Cellular Effects

The potential of sarmentosin (B1681476) epoxide to protect the liver from damage (antihepatotoxic activity) has been suggested in studies involving plant extracts. For instance, extracts from the embryogenic calli of Kalanchoë gastonis-bonnieri, which were found to contain sarmentosin epoxide, have been noted for their antihepatotoxic activity. mdpi.commdpi-res.comcsic.es These observations are based on the analysis of the chemical profile of the extracts and the known biological activities of the identified compounds. However, specific in vitro or in vivo studies detailing the cellular effects and the direct hepatoprotective mechanisms of isolated this compound are not extensively available in the current scientific literature. The observed effects in these studies are attributed to the complex mixture of phytochemicals present in the extracts, and the precise contribution of this compound to this activity remains to be elucidated through further research with the purified compound.

Antiproliferative Activity in In Vitro Cancer Models (e.g., Hepatocellular Carcinoma, Lung Cancer, Breast Cancer)

The antiproliferative potential of extracts containing this compound has been investigated against several cancer cell lines. It is important to note that these studies have been conducted using complex extracts, and the specific activity of this compound has not been isolated.

A study on Saudi Sidr honey, which identified this compound as a constituent, demonstrated cytotoxic effects against human colorectal (HCT-116), breast (MCF-7), and lung (A-549) cancer cell lines. nih.gov The half-maximal inhibitory concentrations (IC50) for the honey were reported as follows:

| Cell Line | Cancer Type | IC50 of Sidr Honey (µg/mL) |

| HCT-116 | Colorectal Cancer | 61.89 ± 1.89 |

| MCF-7 | Breast Cancer | 78.79 ± 1.37 |

| A-549 | Lung Cancer | 94.99 ± 1.44 |

Similarly, an ethanolic extract of Hawm Gra Dang Ngah rice, also containing this compound, exhibited significant antiproliferative effects against A549 lung cancer and MCF-7 breast cancer cells. mdpi.com

While direct studies on this compound are limited, research on the related compound, sarmentosin, has shown activity against hepatocellular carcinoma. In one study, sarmentosin was found to induce autophagy-dependent apoptosis in human HepG2 cells.

It is crucial to reiterate that the antiproliferative activities observed in studies on Sidr honey and Hawm Gra Dang Ngah rice are attributable to the entire extract, which contains a multitude of bioactive compounds. The specific contribution of this compound to these effects has not been determined.

Acetylcholinesterase (AChE) Inhibitory Activity In Vitro

The potential of this compound to inhibit acetylcholinesterase (AChE), an enzyme relevant to the pathology of Alzheimer's disease, has been explored in the context of plant extracts.

A study analyzing a broccoli byproduct extract identified three isomers of this compound. acs.orgugr.es The extract demonstrated AChE inhibitory activity, though the specific inhibitory concentration of the isolated this compound was not reported. acs.orgugr.es

Another investigation on extracts from Phyla nodiflora also identified this compound as a component. The methanolic extract of this plant was found to be the most active against AChE, with an inhibition potential of 4.33 mg of galantamine equivalents per gram of extract. arabjchem.org

While these findings suggest that extracts containing this compound may have AChE inhibitory properties, there is currently no available data from in vitro studies that have specifically tested and quantified the AChE inhibitory activity of pure, isolated this compound. The observed inhibition is a result of the combined action of all phytochemicals within the extracts.

Other Preclinical Biological Modulations

Antioxidant Properties (e.g., Radical Scavenging)

Several studies have indicated that extracts from plants containing this compound possess antioxidant properties. These properties are typically evaluated through various assays that measure the extract's ability to scavenge free radicals and reduce oxidative stress.

For example, an ethanolic extract of Hawm Gra Dang Ngah rice, which contains this compound, demonstrated potent antioxidant activity as measured by DPPH and ABTS radical scavenging assays, as well as ferric reducing antioxidant power (FRAP). mdpi.com Similarly, extracts of Verbascum sinaiticum leaves, also containing this compound, showed significant antioxidant values in DPPH and ABTS assays. nih.gov

The following table summarizes the antioxidant activities of various extracts reported to contain this compound:

| Plant Extract | Assay | Result |

| Hawm Gra Dang Ngah Rice (Ethanolic) | DPPH IC50 | >10 mg/mL |

| ABTS IC50 | 3.26 mg/mL | |

| FRAP | Higher than aqueous extract | |

| Verbascum sinaiticum (UAE) | DPPH IC50 | 38.89 µg/mL |

| ABTS IC50 | 61.85 µg/mL |

It is important to emphasize that these values reflect the total antioxidant capacity of the extracts, which is a result of the synergistic or additive effects of all the phytochemicals present, including but not limited to this compound. There is a lack of data on the specific radical scavenging activity of isolated this compound.

Antimicrobial Research (e.g., Antibacterial, Antifungal)

The potential antimicrobial activity of this compound has been inferred from studies on plant extracts in which it is a constituent.

Extracts from the leaves of Piper sarmentosum have been reported to possess antibacterial properties. ikm.org.my A comprehensive phytochemical analysis of this plant has identified a wide range of compounds, including sarmentosine, a related amide alkaloid. ikm.org.my

In another study, hydroethanolic extracts of Sedum praealtum, which is known to contain this compound, demonstrated antibacterial action against several Gram-positive and some Gram-negative bacteria. nih.gov However, the study also noted that the extracts were ineffective against Mycobacterium tuberculosis and M. bovis. nih.gov

The antimicrobial effects observed in these studies are attributed to the complex mixture of compounds within the plant extracts. The specific antibacterial or antifungal activity of isolated this compound has not been reported, and its contribution to the observed antimicrobial properties of the extracts is yet to be determined.

Anti-inflammatory Pathway Modulation

Preliminary research suggests that extracts containing this compound may modulate inflammatory pathways.

A study investigating a phenylbutenoid-rich extract from the rhizomes of Zingiber cassumunar, which was found to contain this compound, demonstrated potent anti-inflammatory properties. nih.gov The extract was shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov The IC50 values for the extract were reported as follows:

| Inflammatory Mediator | IC50 of Z. cassumunar Extract (µg/mL) |

| Nitric Oxide (NO) | 7.2 |

| Tumor Necrosis Factor-α (TNF-α) | 23.4 |

| Interleukin-1β (IL-1β) | 19.8 |

Furthermore, the study indicated that the extract's anti-inflammatory effects were associated with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, as well as the p38, ERK, and Akt pathways. nih.gov Another study on Phyla nodiflora extracts, also containing this compound, reported anti-inflammatory activities. nih.gov

These findings point towards a potential role for extracts containing this compound in modulating inflammatory responses. However, as with the other biological activities, these results are for complex extracts. Further research is required to determine the specific anti-inflammatory mechanisms and efficacy of isolated this compound.

Absence of Preclinical In Vivo Data for Isolated this compound

Despite its identification in various plant extracts with demonstrated biological activities, a thorough review of available scientific literature reveals a lack of specific preclinical in vivo studies conducted on the isolated chemical compound, this compound, in non-human animal models.

Currently, the in vivo research that includes this compound has been performed on complex plant extracts, not on the purified compound itself. For instance, this compound has been identified as a constituent in extracts of broccoli byproducts, which were subsequently studied in C. elegans models of Alzheimer's disease. csic.esmdpi.com It has also been detected in extracts of Mitragyna speciosa that were investigated for anxiolytic and antidepressant-like properties in diabetic rats. cabidigitallibrary.org Furthermore, it was a component of a Tiliacora triandra extract examined for its neuroprotective effects in rats. nih.govpageplace.de

While one source mentions that this compound has shown antihepatotoxic activity, it is not specified whether this was determined through in vivo studies of the isolated compound. csic.es The existing body of research focuses on the synergistic or combined effects of all compounds within an extract rather than the specific contribution of this compound. Consequently, there are no detailed research findings or data tables from disease models that can be attributed solely to the in vivo biological activity of this compound.

Therefore, the preclinical investigation of this compound as a singular agent in non-human animal models remains an unaddressed area in scientific research.

Mechanistic Studies of Sarmentosin Epoxide Action

Cellular and Molecular Target Identification and Validation

The identification of specific molecular targets is crucial to understanding the biological effects of Sarmentosin (B1681476) epoxide. Studies have investigated its influence on signal transduction and its interaction with key enzymes involved in metabolic processes.

While direct studies detailing the interaction of Sarmentosin epoxide with the Nrf2 and mTOR signaling pathways are limited, research on the closely related compound, Sarmentosin, provides significant insights. Sarmentosin has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govchemsrc.com Activation of Nrf2 is a cellular stress response that upregulates the expression of antioxidant and cytoprotective genes. theinterstellarplan.com

Furthermore, Sarmentosin is known to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govchemsrc.com The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. chemsrc.com The inhibition of mTOR signaling by Sarmentosin is linked to its ability to induce autophagy-dependent apoptosis in cancer cells. nih.govchemsrc.com Although these findings pertain to Sarmentosin, they suggest potential, yet unconfirmed, areas of investigation for this compound's mechanism of action.

This compound has been identified as a phytochemical component in extracts of Hawm Gra Dang Ngah rice (HDNR), which have demonstrated inhibitory effects on key metabolic enzymes. mdpi.com An ethanolic extract of this rice, containing this compound, showed potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com The same study found that an aqueous extract of the rice had a significant inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. mdpi.com While these activities are attributed to the extracts as a whole, the presence of this compound within them is noteworthy. mdpi.com

Table 1: Inhibitory Activity of Rice Extracts Containing this compound

| Extract | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Ethanolic HDNR Extract | α-Glucosidase | Significant inhibition (88.62% at 10 mg/mL) | mdpi.com |

| Aqueous HDNR Extract | HMG-CoA Reductase | Significant inhibition (55.50% at 10 mg/mL) | mdpi.com |

Interaction with Signal Transduction Pathways (e.g., Nrf2 Activation, mTOR Signaling)

Role of Cyanide Release in Biological Mechanisms

A primary characteristic of this compound is its classification as a cyanogenic glycoside, defined by its ability to release hydrogen cyanide (HCN). vulcanchem.comscribd.com This property is considered its most significant biological activity and is a defense mechanism for plants against herbivores. vulcanchem.com The release of HCN occurs through enzymatic hydrolysis when plant tissues are damaged. vulcanchem.comdntb.gov.ua Studies have indicated that this compound undergoes a slow release of HCN, suggesting a controlled process. vulcanchem.com The hydrolysis of the epoxide group is considered a plausible step in the pathway leading to cyanide release. researchgate.netresearchgate.net The released HCN is a potent toxin that can inhibit respiratory enzymes like cytochrome oxidase. scribd.com

Modulation of Key Cellular Processes

Research into extracts containing this compound suggests it may play a role in modulating critical cellular processes that determine cell fate, such as autophagy and apoptosis.

Autophagy is a cellular process involving the degradation of dysfunctional cellular components. acs.org Studies have shown that Sarmentosin, a related compound, induces autophagy in a concentration- and time-dependent manner in human hepatocellular carcinoma (HCC) cells. nih.gov This Sarmentosin-induced autophagy was linked to the activation of Nrf2 and inhibition of mTOR. nih.govresearchgate.net While direct evidence for this compound is sparse, its presence in broccoli byproducts has been noted in studies where autophagy modulation was discussed in the context of managing Alzheimer's disease. acs.orgugr.es

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Extracts containing this compound have demonstrated pro-apoptotic and antiproliferative effects. An ethanolic extract of Hawm Gra Dang Ngah rice, which contains this compound, showed significant antiproliferative effects against A549 lung cancer and MCF-7 breast cancer cells. mdpi.com Similarly, Saudi Sidr honey, which was found through analysis to contain this compound among other compounds, was able to induce apoptosis in HCT-116 colorectal cancer cells. nih.gov

The related compound, Sarmentosin, has been shown to stimulate caspase-dependent apoptosis in HCC cells, a process that requires the activation of Nrf2 and the induction of autophagy. nih.gov This suggests that the apoptotic mechanism involves intrinsic and extrinsic pathways, evidenced by the cleavage of caspases-9, -8, and -3. nih.gov

Table 2: Antiproliferative and Apoptotic Effects of Extracts Containing this compound

| Extract Source | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hawm Gra Dang Ngah Rice | A549 (Lung Cancer) | Antiproliferative | mdpi.com |

| Hawm Gra Dang Ngah Rice | MCF-7 (Breast Cancer) | Antiproliferative | mdpi.com |

| Saudi Sidr Honey | HCT-116 (Colorectal Cancer) | Apoptosis Induction | nih.gov |

Cell Cycle Regulation

Current research into the specific effects of isolated this compound on cell cycle regulation is limited. However, studies on natural extracts containing this compound provide preliminary insights into its potential role in modulating cell cycle progression.

This compound has been identified as a constituent of Saudi Sidr honey. nih.gov This honey has demonstrated cytotoxic effects against various cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and lung (A-549) cancer cells. nih.gov Further investigation into its mechanism of action in HCT-116 cells revealed that the honey induces cell cycle arrest at the G1 phase. nih.govresearchgate.net This arrest is accompanied by a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, as determined by flow cytometry analysis. researchgate.net

A study analyzing the effects of Saudi Sidr honey on HCT-116 cells reported a dose-dependent cytotoxic activity, with an IC50 value of 61.89 ± 1.89 µg/mL. nih.govresearchgate.net The antiproliferative activity was linked to the accumulation of cells in the G1 phase, as well as the induction of apoptosis. nih.govresearchgate.netmdpi.com While this compound is one of the 23 chemical components identified in this honey, the observed cell cycle arrest is attributed to the synergistic action of all constituents. nih.govresearchgate.netresearchgate.netnih.gov The authors of these studies suggest that further research is necessary to isolate and evaluate the specific bioactive compounds, such as this compound, to fully understand their individual contributions to the observed antiproliferative and cell cycle-regulating activities. nih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) of this compound and its Derivatives

The structure-activity relationship (SAR) for this compound is an area of developing research. Understanding how its chemical structure relates to its biological activity is crucial for the development of potential therapeutic agents.

Influence of Stereochemistry on Biological Efficacy

The stereochemistry of cyanogenic glucosides, the class of compounds to which this compound belongs, is known to be a critical determinant of their biological activity. The specific configuration of chiral centers within the molecule can significantly impact its interaction with biological targets, such as enzymes.

For this compound, which is a cyanogenic glucoside, the stereochemistry at the carbon atom bearing the nitrile group and at the epoxide ring are of particular importance. The absolute stereochemistry of related cyanogenic glycosides has been established using techniques like X-ray diffraction. researchgate.net While the specific stereoisomers of this compound have been identified, comparative studies on the biological efficacy of these different stereoisomers are not yet extensively reported in the literature. researchgate.netstikesbcm.ac.id The enzymatic hydrolysis of cyanogenic glucosides by β-glucosidases, a key step in their mechanism of action, is often highly stereospecific. This suggests that the stereochemical configuration of this compound would likely have a profound influence on its biological activity. mdpi.com

Identification of Essential Pharmacophores

The identification of essential pharmacophores—the key molecular features responsible for a compound's biological activity—is fundamental to drug design and optimization. For this compound, the primary pharmacophoric features can be inferred from its structure as a cyanogenic glucoside.

The key functional groups believed to be essential for its activity include:

The Nitrile Group (-C≡N): This group is the source of the cyanide that is released upon enzymatic hydrolysis, which is a primary mechanism of cytotoxicity for cyanogenic glycosides. mdpi.com

The Epoxide Ring: This reactive three-membered ring is susceptible to nucleophilic attack and can be hydrolyzed by epoxide hydrolases. This process can lead to the formation of a diol and may represent an activation step. researchgate.net

The Glucoside Moiety: The sugar portion of the molecule is crucial for its stability, solubility, and transport. The β-glycosidic linkage prevents the spontaneous release of the toxic aglycone. Specific β-glucosidases are required to cleave this bond, initiating the release of hydrogen cyanide. mdpi.com

Computational Modeling for SAR Prediction

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their SAR. As of now, specific computational modeling studies focused exclusively on predicting the SAR of this compound and its derivatives are not widely available in the public domain.

However, computational approaches have been successfully applied to related classes of compounds. For instance, 3D-QSAR and molecular docking studies have been used to characterize and improve the activity of coumarin-based inhibitors of monoamine oxidase B (MAO-B), providing a framework for evaluating potential inhibitors. researchgate.net Similar in-silico studies, including molecular docking, have been employed to investigate the interaction of flavonoids with protein targets relevant to cancer, such as γ-PI3K, EGFR, and CDK2. researchgate.net

These methodologies could be applied to this compound to:

Predict the binding affinity of its stereoisomers to target enzymes like β-glucosidase or epoxide hydrolase.

Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for its biological activity.

Guide the design of novel derivatives with potentially enhanced efficacy or selectivity.

The application of such computational tools would be a logical next step in elucidating the detailed SAR of this compound and accelerating the discovery of new therapeutic agents based on its scaffold.

Analytical Methodologies for Sarmentosin Epoxide Research

Advanced Chromatographic Techniques for Isolation and Analysis (e.g., LC-MS/MS, UHPLC-QTOF-MS)

Modern analytical chemistry has greatly facilitated the identification and characterization of sarmentosin (B1681476) epoxide in plant materials. vulcanchem.com Advanced chromatographic techniques, particularly those coupling liquid chromatography with mass spectrometry, are indispensable for this purpose.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful tool for the comprehensive phytochemical profiling of plant extracts. nih.govmonash.edu This technique offers high separation efficiency, rapid analysis times, and sensitive detection, making it ideal for analyzing complex mixtures. nih.gov The use of a C18 reverse-phase column is common for separating compounds like sarmentosin epoxide. mdpi.comacs.org The mobile phase typically consists of a gradient of water and acetonitrile, often with a small percentage of formic acid to improve ionization. mdpi.comacs.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another key technique used for the identification and quantification of this compound. mdpi.comcsic.es This method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. In several studies, this compound has been successfully identified in various plant extracts, including those from Verbascum sinaiticum, Phyla nodiflora, and Kalanchoë gastonis-bonnieri, using UHPLC-QTOF-MS or LC-MS/MS. nih.govmonash.educsic.es

The table below summarizes the chromatographic conditions used in various studies for the analysis of this compound.

| Technique | Column | Mobile Phase | Detection | Reference |

| UHPLC-QTOF-MS | Zorbax Eclipse Plus C18 | Water with 0.1% formic acid and acetonitrile | ESI-QTOF-MS | mdpi.com |

| UHPLC-ESI-QTOF-MS/MS | YMC-Pack Pro C18 | Water with 0.1% formic acid and acetonitrile | ESI-QTOF-MS/MS (Positive and Negative modes) | nih.gov |

| UHPLC-MS | Not specified | Not specified | MS (Negative ionization mode) | monash.edu |

| LC-QTOF-MS | Zorbax Eclipse Plus C18 | Water with 0.1% formic acid and acetonitrile | ESI-QTOF-MS (Negative ion mode) | nih.gov |

| UHPLC-ESI-QTOF-MS/MS | Not specified | Water with 0.1% formic acid and acetonitrile/methanol (B129727) | ESI-QTOF-MS/MS (Negative ion mode) | csic.es |

| UHPLC-ESI-Q-TOF-MS/MS | Not specified | Not specified | ESI-Q-TOF-MS/MS (Positive and Negative modes) | nih.gov |

Quantitative Analysis Methods in Biological and Environmental Matrices

The quantification of this compound in various matrices is essential for understanding its concentration and potential effects. Modern analytical techniques allow for both qualitative identification and quantitative measurement. vulcanchem.com

In a study on Emex australis, UHPLC-MS analysis was used to determine the presence of this compound in a fruit methanol extract, demonstrating the applicability of this method for quantitative purposes in plant tissues. vulcanchem.com Similarly, LC-MS has been employed for the quantitative analysis of related nitrile glucosides in different biological samples. researchgate.net For instance, the quantification of sarmentine, a related compound, in Piper longum fruits was achieved using liquid chromatography-mass spectrometry, revealing significant variations in its concentration. researchgate.net

The development of validated HPLC methods is also crucial for accurate quantification. For example, an HPLC method was validated to quantify marker compounds in Piper sarmentosum, a plant known to contain related compounds. ikm.org.my These quantitative methods are vital for establishing the phytochemical profile and potential bioactivity of plant extracts containing this compound.

Bioactivity-Guided Fractionation and Isolation Strategies

Bioactivity-guided fractionation is a common and effective strategy for isolating bioactive compounds from natural sources. scienceopen.comresearchgate.netnih.gov This process involves separating a crude plant extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then further purified to isolate the individual compounds responsible for the observed activity. researchgate.netnih.gov

This approach has been successfully used to isolate various compounds from plants. scienceopen.comresearchgate.netresearchgate.net For example, bioassay-guided fractionation of a Piper sarmentosum extract, monitored by a mitochondrial transmembrane potential assay, led to the isolation of several bioactive compounds. researchgate.net Similarly, a phytotoxicity assay guided the fractionation of a Piper longum fruit extract to isolate the active principle, sarmentine. researchgate.net

The general workflow for bioactivity-guided fractionation typically involves:

Extraction of the plant material using a suitable solvent (e.g., methanol, ethanol). scienceopen.comnih.gov

Partitioning of the crude extract with solvents of varying polarity to create initial fractions. researchgate.net

Chromatographic separation of the active fraction using techniques like column chromatography. ikm.org.myresearchgate.net

Monitoring the biological activity of each fraction throughout the process. researchgate.netresearchgate.net

Final purification and structural elucidation of the isolated active compounds using spectroscopic methods. scienceopen.comresearchgate.net

This systematic approach ensures that the chemical investigation is focused on the most biologically relevant components of the extract, such as this compound.

Future Research Trajectories for Sarmentosin Epoxide

Advancements in Biosynthetic Engineering for Enhanced Production and Diversification

The biosynthesis of nitrile glucosides like sarmentosin (B1681476) epoxide is a complex process involving multiple enzymatic steps. nih.gov While the complete pathway for sarmentosin epoxide is not fully elucidated, it is understood to be derived from the amino acid L-isoleucine. nih.gov Key enzymes, such as cytochromes P450 (including the CYP79 family) and UDP-glucosyltransferases, play crucial roles in converting the initial amino acid to the final glucoside structure. nih.gov

Future research should focus on identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway. This knowledge can then be applied to metabolic engineering strategies in microbial or plant-based systems to enhance its production. Techniques such as overexpressing rate-limiting enzymes, down-regulating competing pathways, and optimizing fermentation or cultivation conditions could significantly increase yields, making the compound more accessible for extensive research and potential future applications. Furthermore, biosynthetic engineering offers the potential to create novel analogs of this compound by introducing engineered enzymes with altered substrate specificities, leading to a diverse library of related compounds for biological screening.

Novel Synthetic Methodologies and Analog Development for Targeted Activity

Developing efficient and scalable synthetic routes to this compound and its analogs is crucial for advancing its study. The inherent structural complexity, including multiple stereocenters and the reactive epoxide ring, presents a significant synthetic challenge. Future efforts in synthetic chemistry should aim to develop novel methodologies that allow for the controlled and stereoselective synthesis of this compound.

Furthermore, the synthesis of a diverse range of analogs is a key strategy in drug discovery. By systematically modifying different parts of the this compound molecule—such as the aglycone, the sugar moiety, and the epoxide ring—researchers can explore the structure-activity relationship (SAR). This exploration can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, creating analogs with different substitution patterns could modulate the compound's ability to interact with specific biological targets.

Deeper Elucidation of Complex Molecular Mechanisms and Signaling Networks

Preliminary research suggests that compounds structurally related to this compound may interact with various signaling pathways. For example, the related compound sarmentosin has been shown to inhibit mTOR signaling and induce autophagy-dependent apoptosis in hepatocellular carcinoma cells. chemsrc.com While direct evidence for this compound is still emerging, its structural similarity suggests it may also modulate key cellular pathways.

Future investigations should employ a range of molecular biology techniques to unravel the precise mechanisms of action of this compound. This includes identifying its direct molecular targets and understanding how it influences downstream signaling cascades. Research could focus on its potential effects on pathways implicated in inflammation, such as the NF-κB and MAPK pathways, and cell survival pathways like the Akt signaling network. nih.gov Understanding these intricate molecular interactions is fundamental to defining its therapeutic potential.

Exploration of Emerging Biological Targets in Preclinical Models

The cyanogenic nature of this compound, which allows for the slow release of hydrogen cyanide, suggests a role in chemical defense in plants. vulcanchem.com This property, along with its other potential biological activities, warrants exploration against a variety of emerging biological targets in preclinical models. For instance, its potential anti-inflammatory and antioxidant effects could be investigated in models of neurodegenerative diseases like Alzheimer's. acs.orgugr.es

Preclinical studies using cell culture and animal models are essential to evaluate the efficacy of this compound in various disease contexts. For example, its effects on apoptosis and reactive oxygen species (ROS) production could be assessed in models of cellular stress and injury. nih.gov Investigating its activity in models of drug-resistant epilepsy is another potential avenue, given the need for novel therapeutic strategies in this area. biorxiv.org These preclinical evaluations will be critical in identifying the most promising therapeutic applications for this compound.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful, systems-level approach to understanding the biological effects of this compound. nih.gov Metabolomic analysis of cells or tissues treated with this compound can provide a comprehensive snapshot of the metabolic changes induced by the compound, revealing pathways that are significantly perturbed. biorxiv.org This can offer clues about its mechanism of action and potential off-target effects.

Similarly, proteomics can identify changes in protein expression and post-translational modifications in response to this compound treatment. nih.gov This can help to pinpoint the specific proteins and pathways that are modulated by the compound. Integrating these omics datasets with transcriptomic data can provide a holistic view of the cellular response to this compound, facilitating the identification of biomarkers of activity and potential therapeutic targets. nih.govscribd.com

Theoretical Modeling and Predictive Analysis in Drug Discovery (Preclinical)

Computational approaches are increasingly valuable in modern drug discovery. Theoretical modeling and predictive analysis can be employed to accelerate the preclinical development of this compound. Molecular docking simulations can predict the binding modes of this compound and its analogs to potential protein targets, helping to prioritize compounds for synthesis and biological testing. arabjchem.org

Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the chemical structures of analogs with their biological activities. These models can then be used to design new analogs with enhanced properties. Furthermore, predictive toxicology models can be used to assess the potential for adverse effects early in the development process, helping to guide the selection of the most promising and safest lead candidates for further preclinical and, eventually, clinical investigation. The use of these in silico tools can significantly streamline the drug discovery process, saving time and resources. acs.org

Q & A

Q. What are the key spectroscopic and chromatographic markers for characterizing Sarmentosin epoxide?

- Methodological Answer : this compound (C₁₁H₁₇NO₈) is identified via ¹H/¹³C NMR (e.g., characteristic epoxide proton signals at δ 3.1–3.5 ppm and nitrile carbon at δ 120 ppm) and mass spectrometry (ESI-MS m/z 292.1 [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for purity assessment. Always compare data with reference spectra from isolated natural sources (e.g., Sedum cepaea) or synthetic standards . Table 1 : Key NMR Peaks for this compound

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Epoxide protons | 3.1–3.5 | Multiplet |

| Nitrile carbon | ~120 | Singlet |

| Glucopyranosyl | 4.5–5.5 | Doublet |

Q. How can researchers optimize the laboratory-scale synthesis of this compound?

- Methodological Answer : Synthetic routes involve epoxidation of sarmentosin using peracid reagents (e.g., m-CPBA) under inert conditions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Anhydrous dichloromethane or acetone.

- Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient).

Yields typically range from 40–60%. For scalable processes, consider continuous-flow microreactors to enhance reaction control and safety (analogous to DMDO epoxidation systems) .

Q. What protocols ensure stability during storage of this compound?

- Methodological Answer :

- Storage : Under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the epoxide group.

- Testing : Monitor purity via HPLC every 3 months. Degradation products (e.g., diol derivatives) indicate hydrolysis.

- Documentation : Label containers with dates of synthesis, opening, and purity test results .

Advanced Research Questions

Q. What challenges arise in elucidating the biosynthetic pathway of this compound in plant systems?

- Methodological Answer : Key hurdles include:

- Tracing intermediates : Use isotopic labeling (¹³C-glucose) and LC-MS/MS to track cyanogenic precursor flux (e.g., tyrosine → sarmentosin → epoxide).

- Enzyme identification : Employ transcriptomics (RNA-seq) of Sedum species to pinpoint cytochrome P450s or epoxide synthases.

- In vitro reconstitution : Purify candidate enzymes and test activity with putative substrates .

Q. How should researchers design pharmacological studies to evaluate this compound’s bioactivity?

- Methodological Answer :

- Dose-response assays : Use IC₅₀/EC₅₀ calculations for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., β-glucosidase).

- Controls : Include sarmentosin (non-epoxidated analog) and epoxide hydrolase inhibitors to isolate mechanisms.

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals. Replicate experiments across ≥3 independent batches .

Q. How can contradictory data on this compound’s ecological roles be resolved?

- Methodological Answer : Discrepancies (e.g., sequestration in Parnassius butterflies vs. plant defense roles) require:

- Comparative metabolomics : Analyze tissue-specific distribution in plants and insects using HRMS.

- Field experiments : Test herbivory rates on plants with/without this compound.

- Data harmonization : Adopt standardized reporting for bioactivity metrics (e.g., μg/mg dry weight) .

Methodological Best Practices

Q. What strategies enhance reproducibility in this compound research?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.